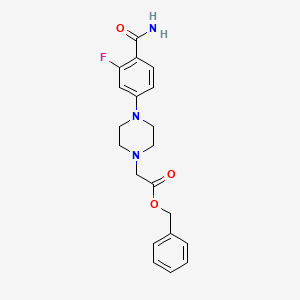

Benzyl 2-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)acetate

Description

BenchChem offers high-quality Benzyl 2-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2-[4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O3/c21-18-12-16(6-7-17(18)20(22)26)24-10-8-23(9-11-24)13-19(25)27-14-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H2,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSGGWPTDJDJFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)OCC2=CC=CC=C2)C3=CC(=C(C=C3)C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl 2-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)acetate is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of Benzyl 2-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)acetate is C₁₈H₂₃F₁N₄O₂, indicating a complex structure that includes:

- Benzyl group

- Piperazine moiety

- Carbamoyl group

This unique combination of functional groups suggests a diverse range of pharmacological activities, particularly in neuropharmacology.

Preliminary studies indicate that Benzyl 2-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)acetate may act as a modulator of neurotransmitter systems, particularly serotonin and dopamine receptors. Such interactions are crucial for the treatment of various neurological disorders, including anxiety and depression.

Neuropharmacological Effects

Research suggests that compounds with similar structural features often exhibit significant interactions with biological targets. Benzyl 2-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)acetate's potential effects include:

- Antidepressant activity : Similar compounds have shown efficacy in modulating mood-related pathways.

- Anxiolytic effects : The piperazine structure is known for its anxiolytic properties.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-carbamoylphenyl)piperazine | Piperazine ring, carbamoyl group | Antidepressant activity |

| Benzylpiperazine | Benzyl group attached to piperazine | Stimulant effects |

| 3-Fluorophenylpiperazine | Fluorinated phenyl group on piperazine | Modulates serotonin receptors |

Benzyl 2-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)acetate stands out due to its specific combination of a fluorinated phenyl ring and a carbamoyl group, potentially enhancing selectivity and potency compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing context for the potential applications of Benzyl 2-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)acetate:

- In Vitro Studies : Compounds with piperazine structures have been evaluated for their inhibitory effects on various biological targets. For instance, studies involving derivatives demonstrated significant inhibitory activity against key receptors involved in mood regulation .

- Docking Studies : Molecular docking analyses have been conducted to predict the binding affinities of Benzyl 2-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)acetate to serotonin and dopamine receptors. These studies suggest favorable interactions that could lead to therapeutic effects in treating mood disorders .

Future Directions

The unique structural characteristics of Benzyl 2-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)acetate warrant further investigation into its pharmacological properties. Future research should focus on:

- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the precise mechanisms through which this compound interacts with neurotransmitter systems.

Q & A

Q. What are the established synthetic routes for Benzyl 2-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a piperazine derivative with a fluorophenylcarbamoyl moiety via an acetate linker. A benzyl ester is introduced to protect the carboxylic acid during synthesis. Key steps include:

- Nucleophilic substitution to attach the 4-carbamoyl-3-fluorophenyl group to piperazine.

- Esterification using benzyl bromide or benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

- Optimization : Reaction yields improve with anhydrous solvents, controlled temperature (60–80°C), and catalytic agents like DMAP. For example, a similar compound (Benzyl 2-(4-(8-chloro-dibenzo[b,e][1,4]diazepin-11-yl)piperazin-1-yl)acetate) was synthesized via a piperazine intermediate in 75% yield under reflux conditions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperazine ring conformation, fluorophenyl substitution, and benzyl ester integrity. The fluorine atom’s electronic effects are observable in ¹⁹F NMR.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. For example, trifluoroacetate salts of related piperazine derivatives have been resolved to 0.84 Å resolution, highlighting hydrogen-bonding networks critical for stability .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±5 ppm error).

Q. How does the fluorine atom and carbamoyl group influence the compound’s physicochemical properties?

Methodological Answer:

- Fluorine : Enhances metabolic stability and lipophilicity (logP increases by ~0.5–1.0 units). Its electronegativity alters π-π stacking in crystalline forms, as seen in fluorinated benzophenone derivatives .

- Carbamoyl Group : Increases hydrogen-bonding capacity, improving solubility in polar aprotic solvents (e.g., DMSO). Thermal gravimetric analysis (TGA) of similar compounds shows decomposition points >200°C, indicating thermal stability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Re-evaluate activity using standardized assays (e.g., IC₅₀ in kinase inhibition studies).

- Metabolite Interference : Use LC-MS to identify degradation products. For instance, benzyl ester hydrolysis to free carboxylic acid can reduce cell permeability, falsely lowering activity .

- Structural Analogues : Compare with patented derivatives (e.g., Celgene’s piperazine-based compounds) to isolate substituent-specific effects .

Q. How can computational models predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to dopamine D2 or serotonin receptors, common targets for piperazine derivatives.

- MD Simulations : GROMACS simulations (50 ns) can assess stability of the fluorophenyl group in hydrophobic pockets. A study on ziprasidone analogues showed that piperazine flexibility impacts binding kinetics .

Q. What factors affect the compound’s stability under experimental conditions?

Methodological Answer:

- pH Sensitivity : The benzyl ester hydrolyzes rapidly in acidic conditions (pH <3). Use buffered solutions (pH 6–8) for in vitro assays .

- Light/Temperature : Store at -20°C in amber vials; TGA data for related compounds show 5% weight loss at 150°C .

- Oxidation : Piperazine rings are prone to oxidation; add antioxidants (e.g., BHT) in long-term storage .

Q. How to design SAR studies for modifications in the piperazine or benzyl groups?

Methodological Answer:

- Piperazine Modifications : Replace with morpholine or thiomorpholine to assess ring size/electronic effects. For example, methylpiperazine derivatives showed 20% higher solubility in Kanto Chemical’s catalog .

- Benzyl Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance ester stability. A study on benzyl aziridine carboxylates demonstrated improved cytotoxicity with para-substitutions .

Q. What in vitro assays evaluate pharmacokinetic properties?

Methodological Answer:

- Caco-2 Permeability : Assess intestinal absorption; benzyl esters typically show Papp values >1 ×10⁻⁶ cm/s.

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂. Fluorine reduces CYP450-mediated metabolism, extending t₁/₂ by ~30% .

- Plasma Protein Binding : Use equilibrium dialysis; piperazine derivatives often exhibit 85–90% binding due to hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.